N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
CAS No.:
Cat. No.: VC9880836
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O4 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H22N2O4/c1-15(24)17-7-9-18(10-8-17)22-20(25)13-19-21(26)27-12-11-23(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25) |
| Standard InChI Key | FDMIJPRPTMPGBX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 |
Introduction
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural features. This compound combines a morpholine ring with a benzyl group and an acetylphenyl moiety, which provides a versatile platform for chemical modifications and potential biological activities.
Synthesis and Preparation
The synthesis of N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves several key steps:
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Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
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Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl halide reacts with the morpholine derivative.
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Acetylation: The final step involves acetylation of the morpholine derivative with 4-acetylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production
Industrial production would likely involve optimizing these synthesis steps to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed.
Chemical Applications
In the chemical field, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biological Applications
From a biological perspective, the compound is of interest due to its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medical Applications
In the medical field, research focuses on its potential therapeutic effects. Studies may explore its activity against specific diseases, pharmacokinetics, and safety profiles.
Industrial Applications
In industry, this compound can be used to synthesize specialty chemicals, agricultural chemicals, and advanced materials. Its unique properties also make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide | C21H22N2O4 | 366.4104 | 1025388-92-4 |
| 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide | C19H19FN2O3 | 342.4 | - |
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